molecular formula C20H33NO9 B2558507 (5-Acetamido-3,4-diacetyloxy-6-hexoxyoxan-2-yl)methyl acetate CAS No. 1192067-80-3

(5-Acetamido-3,4-diacetyloxy-6-hexoxyoxan-2-yl)methyl acetate

Cat. No. B2558507
CAS RN: 1192067-80-3
M. Wt: 431.482
InChI Key: RZSSLCQNNAGTQY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “(5-Acetamido-3,4-diacetyloxy-6-hexoxyoxan-2-yl)methyl acetate” is a chemical substance with the molecular formula C14H20N2O9 . It has an average mass of 360.317 Da and a monoisotopic mass of 360.116882 Da .


Molecular Structure Analysis

The molecular structure of this compound includes several functional groups, including acetamido, acetoxy, and hexoxy groups . It also has a tetrahydropyran ring, which is a common structural motif in many organic compounds .


Physical And Chemical Properties Analysis

This compound has a density of 1.5±0.1 g/cm3, a boiling point of 551.5±50.0 °C at 760 mmHg, and a flash point of 287.3±30.1 °C . It has 11 H bond acceptors, 2 H bond donors, and 8 freely rotating bonds . Its polar surface area is 150 Å2, and it has a molar volume of 247.8±7.0 cm3 .

Scientific Research Applications

Molecular Structure and Interaction Studies

Research on compounds with similar structures, such as N-(4-((3-Methyl-1,4-dioxo-1,4-dihydronaphthalen-2-yl)selanyl)phenyl)acetamide, focuses on the detailed analysis of molecular structures, including hydrogen bonding, stacking, and halogen bonding interactions. These studies are crucial for understanding the chemical properties and reactivity of complex molecules. For instance, the study by Gouda et al. (2022) demonstrates the use of single-crystal X-ray diffraction and density functional theory (DFT) calculations to analyze noncovalent interactions stabilizing crystal packing, providing insights into the molecular stability and reactivity of such compounds (Gouda et al., 2022).

Synthesis and Chemical Reactivity

The synthesis of S-linked glucosaminyl-4-thiohex-2-enopyranosides via allylic SN2' substitution demonstrates the chemical reactivity and synthetic utility of acetamide derivatives in constructing complex molecular architectures. This type of research, as shown by Kroutil et al. (2001), is fundamental for developing new synthetic methodologies that can be applied in the creation of novel compounds with potential biological or material applications (Kroutil et al., 2001).

Biological Activity and Drug Discovery

Studies on derivatives of acetamide and related structures often explore their biological activities, which are essential for drug discovery and development. For example, the work on phenylacetic acid derivatives and their antimicrobial activities by Varma et al. (2006) illustrates the potential therapeutic applications of these compounds. Such research provides the foundation for developing new pharmaceuticals and understanding the molecular basis of their activity (Varma et al., 2006).

properties

IUPAC Name

(5-acetamido-3,4-diacetyloxy-6-hexoxyoxan-2-yl)methyl acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H33NO9/c1-6-7-8-9-10-26-20-17(21-12(2)22)19(29-15(5)25)18(28-14(4)24)16(30-20)11-27-13(3)23/h16-20H,6-11H2,1-5H3,(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZSSLCQNNAGTQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCOC1C(C(C(C(O1)COC(=O)C)OC(=O)C)OC(=O)C)NC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H33NO9
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5-Acetamido-3,4-diacetyloxy-6-hexoxyoxan-2-yl)methyl acetate

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